2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde
Overview
Description
Preparation Methods
The synthesis of 2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with a difluoroazetidine derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include mild to strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The difluoroazetidinyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar compounds to 2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde include:
2-(3,3-Difluoroazetidin-1-yl)pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a nicotinaldehyde moiety.
2-(3,3-Difluoroazetidin-1-yl)benzaldehyde: Contains a benzaldehyde moiety instead of a nicotinaldehyde moiety.
2-(3,3-Difluoroazetidin-1-yl)thiophene-3-carbaldehyde: Features a thiophene ring instead of a nicotinaldehyde moiety.
The uniqueness of this compound lies in its specific combination of the difluoroazetidinyl group with the nicotinaldehyde moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-7(4-14)2-1-3-12-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSJCRPAXGPCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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